3-Fluoro-4-(pyridin-3-ylmethoxy)aniline
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Overview
Description
3-Fluoro-4-(pyridin-3-ylmethoxy)aniline is an organic compound with the molecular formula C12H11FN2O. It is a fluorinated aniline derivative, characterized by the presence of a pyridine ring attached to the aniline core through a methoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline typically involves the reaction of 3-fluoroaniline with 3-pyridinemethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(pyridin-3-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Fluoro-4-(pyridin-3-ylmethoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Biological Studies: The compound is employed in the study of biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyridin-3-ylmethoxy)aniline: Similar structure but with a chlorine atom instead of fluorine.
4-(Pyridin-3-yloxy)aniline: Lacks the fluorine atom and has an oxygen linker instead of a methoxy group.
Uniqueness
3-Fluoro-4-(pyridin-3-ylmethoxy)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs .
Properties
Molecular Formula |
C12H11FN2O |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-fluoro-4-(pyridin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C12H11FN2O/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7H,8,14H2 |
InChI Key |
SXTMWJNDIQFLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
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